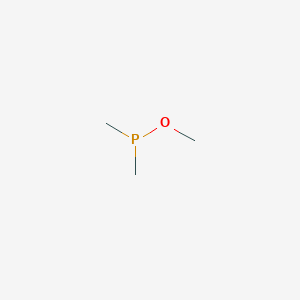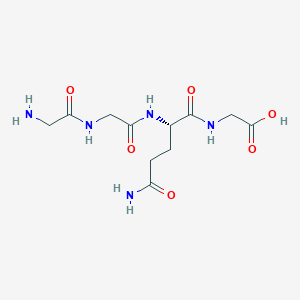
(5-Norbornen-2-ylmethylene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Norbornen-2-ylmethylene)malononitrile is an organic compound with the molecular formula C11H10N2 It is characterized by its unique structure, which includes a norbornene ring and two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(5-Norbornen-2-ylmethylene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of an aldehyde with malononitrile in the presence of a base. For example, the reaction between benzaldehyde and malononitrile in the presence of a catalyst such as Ti-Al-Mg hydrotalcite can yield benzylidenemalononitrile . The reaction typically occurs under mild conditions, such as at 60°C, and can achieve high selectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid catalysts like hydrotalcites can make the process more environmentally friendly and efficient .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Norbornen-2-ylmethylene)malononitrile undergoes various types of chemical reactions, including:
Knoevenagel Condensation: This is the primary method for synthesizing the compound.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The nitrile groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases like piperidine, catalysts like Ti-Al-Mg hydrotalcite, and solvents such as ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Knoevenagel condensation typically yields benzylidenemalononitrile .
Wissenschaftliche Forschungsanwendungen
(5-Norbornen-2-ylmethylene)malononitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Norbornen-2-ylmethylene)malononitrile involves its reactivity with various chemical species. The nitrile groups can participate in nucleophilic addition reactions, while the norbornene ring can undergo various transformations. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylidenemalononitrile: Similar in structure but lacks the norbornene ring.
Malononitrile: A simpler compound with two nitrile groups but no additional ring structures.
Eigenschaften
CAS-Nummer |
22629-10-3 |
|---|---|
Molekularformel |
C11H10N2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)propanedinitrile |
InChI |
InChI=1S/C11H10N2/c12-6-9(7-13)5-11-4-8-1-2-10(11)3-8/h1-2,5,8,10-11H,3-4H2 |
InChI-Schlüssel |
BNNHCZXJHVKAQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


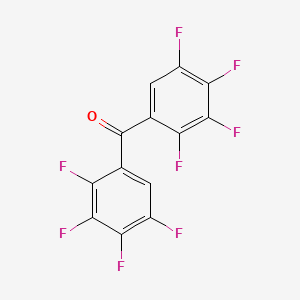
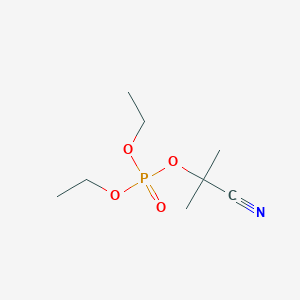
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
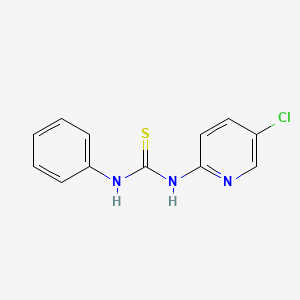
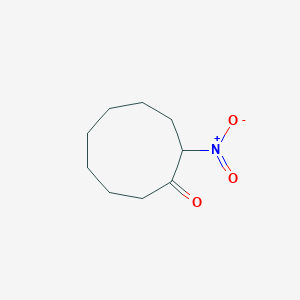
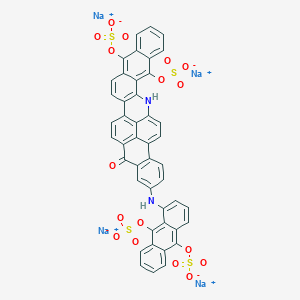
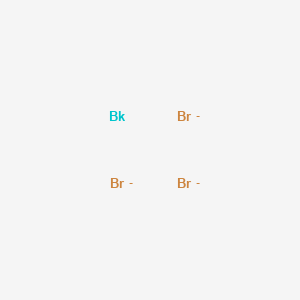
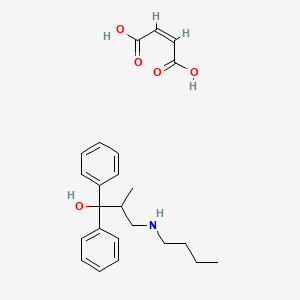
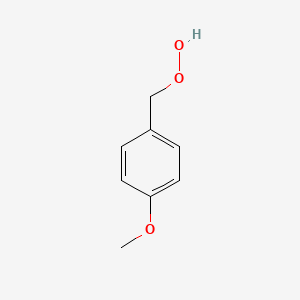
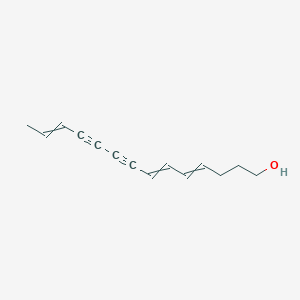

![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
